BenchChemオンラインストアへようこそ!

BET-BAY 002 S enantiomer

Epigenetics Stereochemistry BET Bromodomains

BET-BAY 002 S enantiomer (CAS 2070009-49-1) is the S-configured stereoisomer of the triazolo-benzazepine BET inhibitor BET-BAY 002. While the parent R-enantiomer (CAS 1588521-78-1) is characterized as a potent inhibitor of bromodomain and extra-terminal (BET) proteins with demonstrated efficacy in multiple myeloma models, the S enantiomer serves as a critical stereochemical control compound.

Molecular Formula C22H18ClN5O
Molecular Weight 403.86
Cat. No. B1191637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBET-BAY 002 S enantiomer
Molecular FormulaC22H18ClN5O
Molecular Weight403.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BET-BAY 002 S Enantiomer (CAS 2070009-49-1): A Stereochemically Defined BET Bromodomain Probe


BET-BAY 002 S enantiomer (CAS 2070009-49-1) is the S-configured stereoisomer of the triazolo-benzazepine BET inhibitor BET-BAY 002 [1]. While the parent R-enantiomer (CAS 1588521-78-1) is characterized as a potent inhibitor of bromodomain and extra-terminal (BET) proteins with demonstrated efficacy in multiple myeloma models, the S enantiomer serves as a critical stereochemical control compound [2]. The compound has a molecular formula of C22H18ClN5O and a molecular weight of 403.86 g/mol [1]. Notably, multiple vendor sources conflate BET-BAY 002 with the structurally distinct BET inhibitor BAY 1238097 (C25H33N5O3), making compound identity verification essential for procurement . This molecule is exclusively available for research purposes and has an IUPAC name of 2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole [1].

Why Generic BET Inhibitors Cannot Substitute for BET-BAY 002 S Enantiomer in Controlled Experiments


Substitution of the BET-BAY 002 S enantiomer with its R counterpart or other generic BET inhibitors like JQ1 or I-BET762 is not scientifically valid due to stereochemistry-dependent binding and significant structural misidentification risks [1]. The S enantiomer is not merely a less active version of the R enantiomer; its inverted chiral center at the 4-position of the triazolo-benzazepine core can fundamentally alter its binding mode to BET bromodomains, making it a necessary negative control for confirming target-specific pharmacology [2]. Furthermore, the widespread vendor mislabeling of BET-BAY 002 as 'BAY 1238097'—a compound with an entirely different molecular formula (C25H33N5O3 vs. C22H18ClN5O) and scaffold—can lead to procurement of an incorrect chemical entity if generic keyword searches are relied upon without CAS verification . Therefore, researchers precisely investigating BET-BAY 002's mechanism must procure the specific S enantiomer to ensure experimental reproducibility.

Quantitative Differential Evidence for BET-BAY 002 S Enantiomer (CAS 2070009-49-1)


Absolute Stereochemical Configuration Differentiates S Enantiomer from R Enantiomer

The BET-BAY 002 S enantiomer is distinguished from the parent compound by its absolute configuration at the C-4 chiral center of the triazolo-benzazepine ring system [1]. The R enantiomer (CAS 1588521-78-1) bears the descriptor (4R) in its IUPAC name and an InChI stereochemical layer of '/t16-/m0/s1', whereas the S enantiomer carries the (4S) descriptor and an InChI layer of '/t16-/m1/s1' [1]. This inversion of the chiral center results in distinct three-dimensional spatial orientation, directly impacting how the molecule interacts with the acetyl-lysine binding pockets of BET proteins .

Epigenetics Stereochemistry BET Bromodomains

Biological Activity of S Enantiomer Reported as Distinct from Active R Enantiomer

TargetMol reports an IC50 value of 1.1 µM for the BET-BAY 002 S enantiomer in a BET inhibition assay . While the exact assay context (e.g., specific BET protein or cell line) is not specified, this value is often presented in the context of the compound's description as a less active stereoisomer. For comparison, the R enantiomer (parent compound) is described as a 'potent BET inhibitor with strong in vitro and in vivo activities' achieving efficacy in multiple myeloma models at unspecified concentrations, suggesting a significantly lower IC50 value . This data supports the S enantiomer's role as a lower-affinity stereochemical control probe.

In Vitro Assay BET Inhibition Stereospecificity

Chemical Formula Distinction Prevents Confusion with BET Inhibitor BAY 1238097

A critical differentiator from a procurement standpoint is the molecular formula. BET-BAY 002 S enantiomer has the formula C22H18ClN5O (MW 403.86 g/mol) . This clearly distinguishes it from BAY 1238097 (CAS 1564268-08-1), a structurally unrelated BET inhibitor with the formula C25H33N5O3 (MW 451.56 g/mol) . Despite both being described as 'potent BET inhibitors', their distinct core scaffolds—a triazolo-benzazepine for BET-BAY 002 and a benzodiazepine for BAY 1238097—mean they are not interchangeable . This distinction is vital because many catalogs incorrectly synonymize the two, risking incorrect compound delivery.

Chemical Identity Structural Verification BET Inhibitors

Cosolute Solubility Profile Validated for In Vivo Study Formulation

The BET-BAY 002 S enantiomer demonstrates sufficient solubility in a standard in vivo-ready cosolute formulation. InvivoChem reports that clear solutions can be achieved at a concentration of ≥ 2.5 mg/mL (6.19 mM) using a vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1]. For comparison, the R enantiomer (BET-BAY 002) is soluble in DMSO at ≥ 50 mg/mL (approx. 123.81 mM) [1]. This indicates that while highly soluble in pure DMSO, the S enantiomer retains adequate solubility in complex vehicles required for physiologically relevant routes of administration (e.g., oral or intraperitoneal dosing in rodent models), which is essential for its experimental use as a negative control in parallel with the active R enantiomer .

Solubility Drug Formulation In Vivo Dosing Preclinical Research

Simulated Physicochemical Properties Allow Comparative Prediction of Absorption

In silico predictions provide a baseline for comparing the drug-likeness of the two enantiomers. The computed LogP for both the R and S enantiomers is approximately 4.1, indicating high lipophilicity [1]. The topological polar surface area (tPSA) is identical at 69.6 Ų, and both have zero hydrogen bond donors and five hydrogen bond acceptors [1][2]. These identical properties suggest that the S enantiomer and its R counterpart would exhibit comparable membrane permeability and absorption if their stereochemistry does not significantly alter their interaction with active transporters, reinforcing the S enantiomer's suitability as a control for distribution-related effects [2].

ADME Pharmacokinetics Drug-likeness Physicochemistry

High-Value Application Scenarios for BET-BAY 002 S Enantiomer in Epigenetic Research


Use as a Definitive Negative Control in BET-Dependent Gene Expression Studies

In chromatin immunoprecipitation (ChIP) or quantitative PCR experiments aimed at validating the role of BET bromodomains in regulating c-Myc expression in multiple myeloma cell lines, the BET-BAY 002 S enantiomer should be used at an equimolar concentration alongside the active R enantiomer. The S enantiomer's reported IC50 of 1.1 µM and its distinct stereochemistry (InChI stereo layer: /m1/s1) ensure it serves as a true negative control to rule out non-specific effects [1]. Any observed displacement of BRD4 from chromatin or subsequent downregulation of target genes can therefore be specifically attributed to the R enantiomer's inhibition of BET-histone interactions .

Stereospecificity Probe in Pharmacokinetic Profiling of BET-BAY 002

When conducting comparative pharmacokinetic (PK) studies of BET-BAY 002 (R enantiomer) in rodent models, co-administration or parallel dosing of the S enantiomer is critical. As both enantiomers share identical predicted LogP (4.1) and hydrogen bonding profiles [1], any observed differences in clearance (CL) or volume of distribution (Vd) can be mechanistically linked to stereospecific protein binding rather than passive partitioning. The S enantiomer's validated solubility of ≥ 2.5 mg/mL in an in vivo formulation (10% DMSO, 40% PEG300) enables matched dosing solutions for accurate head-to-head PK comparison .

Chemical Integrity Standard for Analytical Method Development

In quality control (QC) laboratories developing high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods to separate BET-BAY 002 from its potential impurities, the S enantiomer (C22H18ClN5O) serves as an essential reference standard. Its unique retention time or fragmentation pattern, relative to the R enantiomer, allows for the validation of chiral separation methods [1]. This scenario is particularly important for confirming that bulk supplies of BET-BAY 002 are not contaminated with the inactive S isomer, ensuring the accuracy of genotype-to-phenotype relationships in subsequent biological assays .

Disambiguation of BET-BAY 002 from BAY 1238097 in High-Throughput Screening

Many commercial libraries list BET-BAY 002 under aliases for BAY 1238097, a structurally distinct BET inhibitor [1]. When a high-throughput screening (HTS) hit is identified by a common alias, the BET-BAY 002 S enantiomer can be used to triage the hit. If the biological activity is not stereospecific (i.e., not significantly reduced with the S enantiomer), it suggests the hit may be due to another entity in the well, such as BAY 1238097, or a non-specific mechanism. This paradigm uses the S enantiomer's defined lower potency (IC50 1.1 µM) to flag promiscuous or misidentified actives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for BET-BAY 002 S enantiomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.